molecular formula C10H15NOS B14735241 4-Methyl-n-propylbenzenesulfinamide CAS No. 6873-85-4

4-Methyl-n-propylbenzenesulfinamide

Cat. No.: B14735241
CAS No.: 6873-85-4
M. Wt: 197.30 g/mol
InChI Key: UXZYSOZBCNGQJE-UHFFFAOYSA-N
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Description

4-Methyl-n-propylbenzenesulfinamide is a sulfonamide compound with the chemical formula C10H15NO2S. This compound is structurally characterized by a sulfonamide group attached to a benzene ring substituted with a methyl group at the para position and a propyl group at the nitrogen atom. Sulfonamides, commonly referred to as “sulfa drugs,” have been widely used in medicinal chemistry due to their ability to inhibit various enzymes and improve biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-n-propylbenzenesulfinamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with propylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-methylbenzenesulfonyl chloride and propylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of propylamine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.

    Product Isolation: The resulting this compound is isolated by filtration, washed with water, and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-n-propylbenzenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methyl-n-propylbenzenesulfinamide involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound also targets butyrylcholinesterase (BChE), which plays a role in the hydrolysis of choline-based esters .

Comparison with Similar Compounds

4-Methyl-n-propylbenzenesulfinamide is structurally similar to other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its enzyme inhibitory properties and potential therapeutic applications .

Properties

CAS No.

6873-85-4

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

4-methyl-N-propylbenzenesulfinamide

InChI

InChI=1S/C10H15NOS/c1-3-8-11-13(12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3

InChI Key

UXZYSOZBCNGQJE-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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